4-bromo-1-({1-[(naphthalen-1-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole
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Overview
Description
4-bromo-1-({1-[(naphthalen-1-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole is a complex organic compound that features a pyrazole ring substituted with a bromine atom and a naphthalene moiety
Preparation Methods
The synthesis of 4-bromo-1-({1-[(naphthalen-1-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the azetidine intermediate, which is then coupled with a naphthalene derivative.
Chemical Reactions Analysis
4-bromo-1-({1-[(naphthalen-1-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-bromo-1-({1-[(naphthalen-1-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-bromo-1-({1-[(naphthalen-1-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole involves its interaction with specific molecular targets. The bromine atom and the naphthalene moiety play crucial roles in its binding affinity and specificity. The compound can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
4-bromo-1-({1-[(naphthalen-1-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole can be compared with other similar compounds, such as:
4-bromo-1-naphthylamine: This compound also contains a bromine atom and a naphthalene moiety but lacks the azetidine and pyrazole rings.
4-bromo-N-(1-naphthalen-1-yl-ethyl)-benzamide: This compound features a bromine atom and a naphthalene moiety, but with a different core structure.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research .
Properties
Molecular Formula |
C18H18BrN3 |
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Molecular Weight |
356.3 g/mol |
IUPAC Name |
4-bromo-1-[[1-(naphthalen-1-ylmethyl)azetidin-3-yl]methyl]pyrazole |
InChI |
InChI=1S/C18H18BrN3/c19-17-8-20-22(13-17)11-14-9-21(10-14)12-16-6-3-5-15-4-1-2-7-18(15)16/h1-8,13-14H,9-12H2 |
InChI Key |
ROMBJJVPRYFUJY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1CC2=CC=CC3=CC=CC=C32)CN4C=C(C=N4)Br |
Origin of Product |
United States |
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